![molecular formula C7H7NO3 B13838721 4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
4-Aminobenzo[d][1,3]dioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzo[d][1,3]dioxol-5-ol is an organic compound with a unique structure that includes a benzodioxole ring fused with an aminophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzo[d][1,3]dioxol-5-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a palladium-catalyzed arylation reaction.
Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form amide or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Amide or alkyl derivatives.
Scientific Research Applications
4-Aminobenzo[d][1,3]dioxol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Aminobenzo[d][1,3]dioxol-5-ol involves its interaction with cellular targets:
Comparison with Similar Compounds
Similar Compounds
Phenylbenzo[d][1,3]dioxole: Similar structure but lacks the amino group.
Benzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness
4-Aminobenzo[d][1,3]dioxol-5-ol is unique due to its combination of a benzodioxole ring with an amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-amino-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H7NO3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2,9H,3,8H2 |
InChI Key |
YNQUBNHMZKSGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


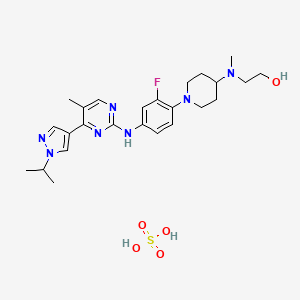
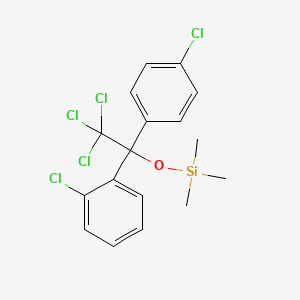

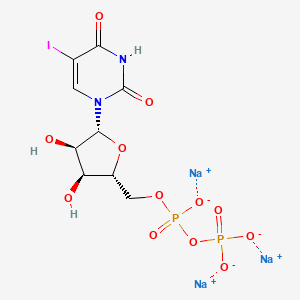
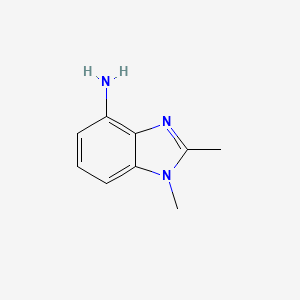
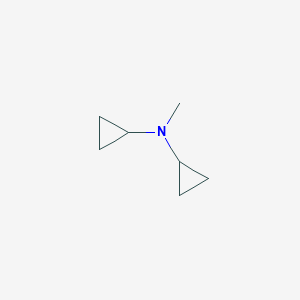
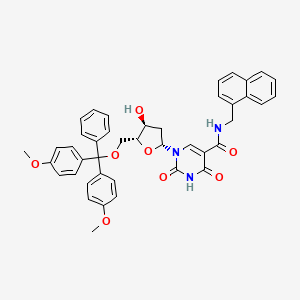

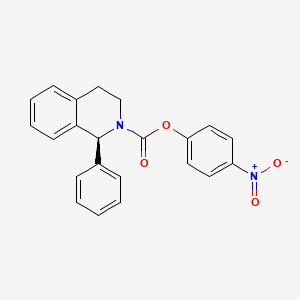

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)


